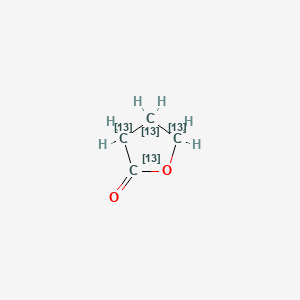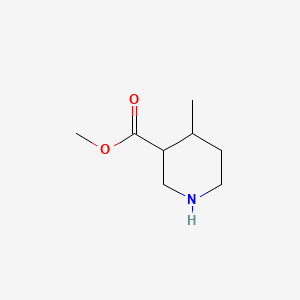
Methyl 4-methylpiperidine-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-methylpiperidine-3-carboxylate is a chemical compound with the molecular formula C8H15NO2 It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions: Methyl 4-methylpiperidine-3-carboxylate can be synthesized through several methods. One common method involves the hydrogenation of a precursor compound in the presence of a catalyst. For instance, a mixture of methanol, concentrated hydrochloric acid, and palladium on carbon (Pd/C) can be used. The reaction is carried out at 80°C under hydrogen pressure for 16 hours . Another method involves the use of platinum(IV) oxide as a catalyst in acetic acid at 45°C for 16 hours .
Industrial Production Methods: Industrial production of this compound typically involves large-scale hydrogenation processes using similar catalysts and conditions as described above. The choice of catalyst and reaction conditions can be optimized to maximize yield and purity.
化学反応の分析
Types of Reactions: Methyl 4-methylpiperidine-3-carboxylate undergoes various chemical reactions, including:
Hydrogenation: Reduction of double bonds in the presence of hydrogen and a catalyst.
Substitution: Replacement of functional groups under specific conditions.
Common Reagents and Conditions:
Hydrogenation: Hydrogen gas, Pd/C or platinum(IV) oxide as catalysts, methanol or acetic acid as solvents, and elevated temperatures (45-80°C).
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, hydrogenation typically yields a fully saturated piperidine derivative .
科学的研究の応用
Methyl 4-methylpiperidine-3-carboxylate has several applications in scientific research:
作用機序
The mechanism of action of methyl 4-methylpiperidine-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may act by inhibiting certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.
類似化合物との比較
Piperidine: The parent compound, widely used in organic synthesis and pharmaceuticals.
Methyl piperidine-4-carboxylate: Another derivative with similar applications in chemistry and biology.
Uniqueness: Methyl 4-methylpiperidine-3-carboxylate is unique due to its specific substitution pattern, which can impart distinct chemical and biological properties compared to other piperidine derivatives .
特性
IUPAC Name |
methyl 4-methylpiperidine-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-6-3-4-9-5-7(6)8(10)11-2/h6-7,9H,3-5H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGSFGBNZYUWVFP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCNCC1C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

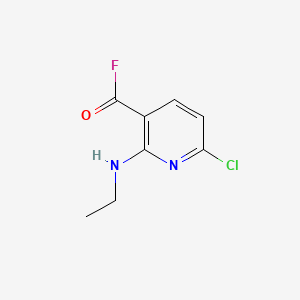
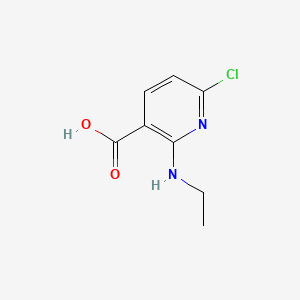
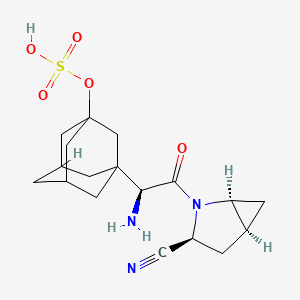
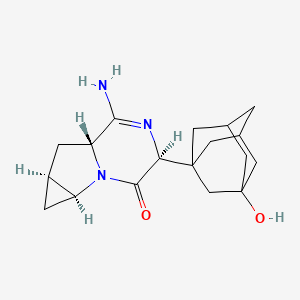


![(1R,5S,6S)-Tert-butyl 6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B569065.png)





